molecular formula C₂₀¹³C₃H₄₆ClNO₄ B1155156 Palmitoyl-L-carnitine-13C3 Hydrochloride

Palmitoyl-L-carnitine-13C3 Hydrochloride

Cat. No.: B1155156
M. Wt: 439.05
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Role of Palmitoyl-L-carnitine in Cellular Bioenergetics

Palmitoyl-L-carnitine is a critical intermediate molecule in the metabolism of fatty acids, which are a primary source of energy for many tissues, especially the heart and skeletal muscles, particularly during periods of fasting or prolonged exercise. nih.govnih.gov The central process for extracting energy from long-chain fatty acids like palmitic acid is beta-oxidation, which occurs within the mitochondrial matrix. youtube.comyoutube.com

However, the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated form, fatty acyl-CoAs. mdpi.comyoutube.com To overcome this barrier, cells employ a transport mechanism known as the carnitine shuttle . nih.govyoutube.com

The key steps involving palmitoyl-L-carnitine are:

Activation: In the cytoplasm, palmitic acid is first activated to palmitoyl-CoA. nih.gov

Esterification: The enzyme Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl (B13399708) group from Coenzyme A (CoA) to L-carnitine, forming palmitoyl-L-carnitine. frontiersin.orgnih.govmdpi.com

Translocation: Palmitoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carrier protein carnitine-acylcarnitine translocase (CACT) . nih.govmdpi.com

Re-conversion: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner side of the inner mitochondrial membrane, converts palmitoyl-L-carnitine back into palmitoyl-CoA and free L-carnitine. nih.govmdpi.comyoutube.com

The regenerated palmitoyl-CoA is now available to enter the beta-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate large amounts of ATP. nih.govmdpi.com The free L-carnitine is shuttled back to the cytoplasm to be reused. youtube.com Therefore, palmitoyl-L-carnitine is indispensable for the mitochondrial import and subsequent oxidation of long-chain fatty acids. nih.govfrontiersin.org

Rationale for 13C-Isotopic Labeling in Palmitoyl-L-carnitine for Tracing Studies

The specific labeling of Palmitoyl-L-carnitine with three ¹³C atoms creates an ideal tool for metabolic tracing studies. The rationale for this isotopic labeling is rooted in the capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio.

When Palmitoyl-L-carnitine-13C3 Hydrochloride is introduced into a biological system, it coexists with the endogenous, unlabeled (¹²C) palmitoyl-L-carnitine. Upon analysis by mass spectrometry, the labeled version will appear as a distinct peak with a mass that is three Daltons higher than its unlabeled counterpart. This clear mass shift allows for the unambiguous detection and quantification of the tracer and its metabolic products. bioscientifica.comresearchgate.net

By tracking the appearance of the ¹³C label in downstream metabolites, researchers can precisely follow the metabolic fate of the palmitoyl group. For instance, as the ¹³C-labeled palmitoyl-CoA undergoes beta-oxidation, the resulting acetyl-CoA molecules will also be labeled. These labeled acetyl-CoA units can then be traced as they enter the Krebs cycle, allowing for the measurement of flux through this central metabolic hub. researchgate.netnih.gov

This approach provides critical insights into:

The rate of fatty acid transport into mitochondria.

The activity of the beta-oxidation pathway. researchgate.net

The contribution of specific fatty acids to the cellular energy supply.

Dysregulation of fatty acid metabolism in diseases such as diabetes, heart conditions, and certain types of cancer. nih.gov

In essence, this compound serves as a high-fidelity tracer, enabling a detailed and quantitative analysis of fatty acid oxidation pathways in living systems.

Data Tables

Table 1: Properties of this compound

Note: Properties are based on typical data for isotopically labeled palmitoyl-L-carnitine compounds and may vary slightly by manufacturer. Data for similar compounds sigmaaldrich.comisotope.comsigmaaldrich.comisotope.com was used for reference.

PropertyValue
Chemical Formula ¹³C₃C₂₀H₄₅NO₄ · HCl
Molecular Weight Approx. 439.09 g/mol
Isotopic Purity Typically ≥98%
Chemical Purity Typically ≥98%
Appearance Solid
Mass Shift (vs. Unlabeled) M+3
Solubility Soluble in water (may require heat/sonication)
Storage Conditions 2-8°C, desiccated, protected from light

Table 2: Key Enzymes of the Carnitine Shuttle System

Enzyme/TransporterLocationFunction
Carnitine Palmitoyltransferase 1 (CPT1) Outer Mitochondrial MembraneCatalyzes the formation of palmitoyl-L-carnitine from palmitoyl-CoA and L-carnitine. nih.govnih.gov
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneTransports palmitoyl-L-carnitine into the mitochondrial matrix in exchange for free carnitine. frontiersin.orgmdpi.com
Carnitine Palmitoyltransferase 2 (CPT2) Inner Mitochondrial MembraneConverts palmitoyl-L-carnitine back to palmitoyl-CoA and L-carnitine within the matrix. nih.govnih.govwikipedia.org

Properties

Molecular Formula

C₂₀¹³C₃H₄₆ClNO₄

Molecular Weight

439.05

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-1-propanaminium Chloride;  L-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Palmitate;  L-Palmitic acid ester with (3-carboxy-2-hydroxypropyl)trimethylammonium chloride;  (-)-(3-Carboxy-2-hy

Origin of Product

United States

Biochemical Pathways and Metabolic Intermediacy of Palmitoyl L Carnitine 13c3

Mechanisms of Long-Chain Fatty Acid Transport Across Mitochondrial Membranes

The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix is a critical and highly regulated process, essential for their subsequent breakdown for energy production. This transport is facilitated by the carnitine shuttle system, which involves a series of enzymes and transporters.

Carnitine Palmitoyltransferase I (CPT1) Activity and Regulation

The initial and rate-limiting step of long-chain fatty acid entry into the mitochondria is catalyzed by Carnitine Palmitoyltransferase I (CPT1). sigmaaldrich.com Located on the outer mitochondrial membrane, CPT1 facilitates the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine, forming palmitoyl-L-carnitine. wikipedia.org This reaction is a key regulatory point in fatty acid oxidation.

CPT1 activity is subject to allosteric inhibition by malonyl-CoA, an intermediate in fatty acid synthesis. medchemexpress.com This regulation prevents the simultaneous occurrence of fatty acid synthesis in the cytosol and fatty acid oxidation in the mitochondria. Hormonal signals, such as insulin (B600854), can also influence CPT1 activity, thereby controlling the rate of fatty acid entry into the mitochondria based on the cell's energy status.

Carnitine-Acylcarnitine Translocase (CACT) Function in Acylcarnitine Exchange

Once formed in the intermembrane space, palmitoyl-L-carnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). wikipedia.org CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. wikipedia.org This ensures a continuous supply of free carnitine in the intermembrane space for CPT1 activity and facilitates the movement of acylcarnitines into the matrix for oxidation.

Carnitine Palmitoyltransferase II (CPT2) Mediated Reconversion

Upon entry into the mitochondrial matrix, the palmitoyl-L-carnitine molecule is acted upon by Carnitine Palmitoyltransferase II (CPT2). CPT2, located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. wikipedia.org It transfers the palmitoyl group from palmitoyl-L-carnitine back to coenzyme A (CoA), reforming palmitoyl-CoA and releasing free carnitine. wikipedia.org The regenerated palmitoyl-CoA is now available for beta-oxidation within the mitochondrial matrix, and the liberated carnitine is transported back to the intermembrane space by CACT to participate in another round of fatty acid transport. wikipedia.org

Key Proteins in the Carnitine Shuttle

ProteinLocationFunctionSubstrate(s)Product(s)
Carnitine Palmitoyltransferase I (CPT1)Outer Mitochondrial MembraneCatalyzes the initial, rate-limiting step of long-chain fatty acid transport into mitochondria.Palmitoyl-CoA, L-carnitinePalmitoyl-L-carnitine, Coenzyme A
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitines into the mitochondrial matrix in exchange for free carnitine.Palmitoyl-L-carnitine (in), Free Carnitine (out)Palmitoyl-L-carnitine (out), Free Carnitine (in)
Carnitine Palmitoyltransferase II (CPT2)Inner Mitochondrial Membrane (Matrix Side)Reconverts acylcarnitines to their acyl-CoA derivatives within the mitochondrial matrix.Palmitoyl-L-carnitine, Coenzyme APalmitoyl-CoA, L-carnitine

Integration into Mitochondrial Beta-Oxidation and Acetyl-CoA Production

Once palmitoyl-CoA is regenerated within the mitochondrial matrix, it enters the beta-oxidation pathway. This is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The ¹³C atoms from Palmitoyl-L-carnitine-13C3 are retained within the palmitoyl-CoA and are subsequently incorporated into the resulting acetyl-CoA molecules.

The complete beta-oxidation of one molecule of palmitoyl-CoA yields eight molecules of acetyl-CoA. The use of ¹³C-labeled palmitoylcarnitine (B157527) allows for the tracing of these acetyl-CoA molecules and their subsequent metabolic fates.

Connectivity with the Tricarboxylic Acid (TCA) Cycle and Oxidative Metabolism

The acetyl-CoA produced from the beta-oxidation of ¹³C-labeled palmitoyl-CoA enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180). The ¹³C label is thus introduced into the intermediates of the TCA cycle. The TCA cycle further oxidizes the acetyl-CoA, generating more NADH and FADH₂, which are then used by the electron transport chain to produce ATP. wikipedia.org

Interdependence with Other Acylcarnitine Species and Lipid Mobilization

The metabolism of palmitoyl-L-carnitine is interconnected with the broader pool of acylcarnitines within the cell. The carnitine pool, consisting of free carnitine and various acylcarnitines, plays a vital role in buffering the acyl-CoA/CoA ratio and in the transport of fatty acids of different chain lengths. An increase in the concentration of one acylcarnitine species can influence the availability of free carnitine and consequently affect the transport and oxidation of other fatty acids.

Studies using ¹³C-labeled palmitate have shown that it can be incorporated into various lipid species, and the resulting labeled acylcarnitines can be tracked in plasma and different tissues. researchgate.netnih.gov This provides valuable information on the dynamics of lipid mobilization, transport, and utilization throughout the body.

Metabolic Fate of Palmitoyl-L-carnitine-13C3

Metabolic PathwayKey IntermediatesPrimary ProductsSignificance of 13C Label
Mitochondrial Transport (Carnitine Shuttle)Palmitoyl-L-carnitine-13C3, Palmitoyl-CoA-13C3Palmitoyl-CoA-13C3 in the mitochondrial matrixAllows for tracing the efficiency and regulation of fatty acid transport into mitochondria.
Beta-OxidationPalmitoyl-CoA-13C3, Acetyl-CoA-13CAcetyl-CoA-13C, NADH, FADH₂Quantifies the rate of fatty acid breakdown and the production of energy precursors.
Tricarboxylic Acid (TCA) CycleCitrate-13C, other TCA intermediates-13CCO₂, NADH, FADH₂, ATPDetermines the contribution of fatty acids to the central energy-producing pathway of the cell.
Lipid Mobilization and Acylcarnitine PoolPlasma Acylcarnitines-13CLabeled lipids in various tissuesProvides insights into whole-body fatty acid metabolism and inter-organ fuel trafficking.

Advanced Methodologies Employing Palmitoyl L Carnitine 13c3 for Metabolic Flux Analysis

Principles of Stable Isotope Tracing and 13C-Metabolic Flux Analysis (13C-MFA)

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within a biological system. mdpi.com It involves introducing molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), into a system and tracking their incorporation into downstream metabolites. mdpi.combitesizebio.com This method allows researchers to quantify metabolic fluxes, which are the in vivo rates of metabolic reactions. nih.govyoutube.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered a gold standard for quantifying intracellular fluxes. creative-proteomics.comsci-hub.se The core principle of ¹³C-MFA is that different metabolic pathways result in distinct patterns of ¹³C labeling in the products. creative-proteomics.com The workflow begins with the introduction of a ¹³C-labeled substrate, or tracer, to cells or an organism. nih.govcreative-proteomics.com As the cells metabolize the tracer, the ¹³C atoms are distributed throughout the metabolic network. nih.gov After a period of incubation, metabolites are extracted and the distribution of ¹³C isotopes (isotopologues or isotopomers) is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.govnumberanalytics.com Finally, this labeling data, along with a stoichiometric model of the metabolic network and measured physiological rates, is used in computational models to estimate the intracellular metabolic fluxes. nih.govfrontiersin.org The redundancy in the measurement data, where many isotope labeling measurements are used to estimate a smaller number of fluxes, greatly improves the accuracy and confidence of the flux estimations. creative-proteomics.com

Molecules that differ only in their isotopic composition are known as isotopologues, while isotopomers are isomers that have the same number of isotopic atoms but differ in their positions. nih.govyoutube.com Analyzing the distribution of these labeled species provides profound insights into the activity of various metabolic pathways. nih.govnih.gov

Design of 13C-Palmitoyl-L-carnitine Tracer Experiments

The design of a tracer experiment is a critical step in ¹³C-MFA, as the choice of tracer and experimental conditions directly impacts the ability to resolve metabolic fluxes accurately. frontiersin.orgcreative-proteomics.comnih.gov When using Palmitoyl-L-carnitine-¹³C₃ as a tracer, the primary goal is to elucidate the flux through fatty acid oxidation (FAO) and its intersections with other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A typical experimental design involves several key considerations:

Tracer Selection and Labeling Position: The choice of Palmitoyl-L-carnitine with three ¹³C labels allows for the tracing of the palmitate moiety. The specific positions of the three ¹³C atoms on the palmitoyl (B13399708) chain are crucial. For example, labeling at specific carbons can help distinguish the initial rounds of β-oxidation. Uniformly labeled tracers, like [U-¹³C]-palmitate, are often used to track the incorporation of carbons into downstream metabolites like acylcarnitines and lipids. mdpi.comresearchgate.net

Isotopic Steady State: Experiments are often designed to reach an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time. sci-hub.senih.gov The time required to reach this state varies for different pathways; for instance, the TCA cycle in cultured cells typically reaches a steady state in about two hours. nih.gov

Biological System and Conditions: The experiment must be tailored to the biological system, whether it be cell culture, tissue explants, or in vivo studies in animal models. sci-hub.se For example, in an in vivo study, [U-¹³C]-palmitate was administered intravenously to fasted mice to trace its incorporation into acylcarnitines in muscle and lipids in the liver over a specific time course. researchgate.net

Parallel Labeling Experiments: To improve flux resolution, parallel experiments using different tracers can be conducted. sci-hub.secreative-proteomics.com For instance, one experiment might use ¹³C-Palmitoyl-L-carnitine to probe FAO, while a parallel experiment uses ¹³C-glucose to probe glycolysis and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comshimadzu.com

The general workflow for a tracer experiment is summarized in the table below.

StepDescriptionKey Considerations
1. Experimental Design Defining the biological question, selecting the appropriate ¹³C-tracer (e.g., Palmitoyl-L-carnitine-¹³C₃), and planning the experimental conditions. creative-proteomics.comChoice of tracer, labeling position, duration of labeling, biological model. frontiersin.orgnih.gov
2. Tracer Experiment Introducing the ¹³C-labeled substrate to the biological system (e.g., cell culture or animal model). creative-proteomics.comMaintaining metabolic steady state, controlling environmental conditions. nih.gov
3. Sample Collection & Quenching Stopping metabolic activity rapidly at specific time points and harvesting samples (e.g., cells, tissues, plasma). shimadzu.comRapid quenching is crucial to prevent metabolic changes post-harvest.
4. Metabolite Extraction Extracting metabolites from the collected biological samples. researchgate.netThe extraction method must be compatible with downstream analytical platforms.
5. Isotopic Labeling Measurement Analyzing the extracted metabolites to determine the distribution and enrichment of ¹³C labels using MS or NMR. creative-proteomics.comSelection of appropriate analytical platform (LC-MS, GC-MS, NMR).
6. Flux Estimation & Analysis Using computational software to fit the measured labeling data to a metabolic model and estimate fluxes. creative-proteomics.comnih.govStatistical analysis to assess goodness-of-fit and determine confidence intervals for fluxes. sci-hub.se

This table outlines the sequential steps involved in a typical ¹³C-Metabolic Flux Analysis experiment.

Isotopic Enrichment and Positional Labeling Strategies for Flux Determination

The information gleaned from a tracer experiment depends heavily on the isotopic enrichment and the ability to distinguish positional isomers (isotopomers).

Isotopic Enrichment: This refers to the fraction of a metabolite pool that contains the stable isotope label. nih.gov By tracking how enrichment changes over time or at steady state, researchers can quantify the contribution of the tracer to the production of a given metabolite. For example, after administering ¹³C-Palmitoyl-L-carnitine, the enrichment of ¹³C in acetyl-CoA and subsequently in TCA cycle intermediates like citrate (B86180) and glutamate (B1630785) reflects the rate of fatty acid oxidation. pnas.org

Positional Labeling: Using tracers with ¹³C at specific atomic positions provides more detailed information than uniformly labeled tracers. youtube.comyoutube.com The specific labeling pattern in a downstream metabolite is a direct consequence of the biochemical reactions it has undergone. creative-proteomics.com For example, the entry of ¹³C-labeled acetyl-CoA (derived from ¹³C-Palmitoyl-L-carnitine) into the TCA cycle will produce specific isotopomers of citrate, malate, and glutamate. Analyzing these positional isotopomers can help resolve fluxes through competing or reversible pathways. shimadzu.commdpi.com For instance, different pathways for pyruvate (B1213749) metabolism can be distinguished based on the resulting isotopomers of glutamate. pnas.org While mass spectrometry primarily provides data on mass isotopologues (molecules with a certain number of ¹³C atoms), techniques like tandem MS and NMR are essential for resolving positional information. mdpi.comresearchgate.net

Analytical Platforms for 13C-Isotopomer Detection and Quantification

The accurate measurement of ¹³C-isotopologue distributions is the analytical core of ¹³C-MFA. nih.gov The choice of analytical platform is dictated by the metabolites of interest, the required sensitivity, and the need for positional information. The primary techniques used are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications

LC-MS is a cornerstone technique in metabolomics and ¹³C-MFA due to its high sensitivity, selectivity, and suitability for analyzing a wide range of non-volatile compounds, including lipids and acylcarnitines. nih.govnih.gov In this technique, liquid chromatography first separates the complex mixture of metabolites, which are then ionized and detected by a mass spectrometer. nih.gov

LC-MS for Isotopologue Analysis: A high-resolution mass spectrometer can distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues based on their mass difference. nih.gov For example, after introducing Palmitoyl-L-carnitine-¹³C₃, LC-MS can quantify the relative abundance of M+0, M+1, M+2, M+3, etc., isotopologues of downstream metabolites like shorter-chain acylcarnitines or TCA cycle intermediates. This provides a mass isotopologue distribution (MID) that is used for flux calculations. nih.gov

Tandem MS (LC-MS/MS) for Enhanced Specificity: Tandem mass spectrometry has emerged as a powerful tool that provides additional labeling information, significantly improving flux precision. nih.govfrontiersin.orgnih.gov In an MS/MS experiment, a specific metabolite ion (a precursor ion) is selected and fragmented. The resulting fragment ions (product ions) are then analyzed. The mass shifts in these fragments can reveal the position of the ¹³C labels within the molecule, providing crucial data for positional isotopomer analysis. researchgate.net This is particularly valuable for distinguishing fluxes through convergent metabolic pathways. frontiersin.org For example, LC-MS/MS has been used to determine the relative flux through phosphate-containing intermediates in central carbon metabolism. nih.gov

The table below compares key features of different mass spectrometry approaches used in ¹³C-MFA.

TechniqueInformation ProvidedAdvantagesCommon Applications
LC-MS (High Resolution) Mass Isotopologue Distribution (MID)High sensitivity, broad coverage of non-volatile metabolites. nih.govmdpi.comUntargeted and targeted analysis of polar metabolites, lipids, acylcarnitines.
LC-MS/MS (Tandem MS) Positional labeling information from fragment ions. frontiersin.orgnih.govIncreased specificity, improved flux resolution, structural information. researchgate.netfrontiersin.orgResolving complex pathways, quantifying fluxes with higher precision. nih.govnih.gov
GC-MS MID and some positional data from fragmentation.High chromatographic resolution for volatile/derivatized compounds. thermofisher.comAnalysis of amino acids, organic acids, sugars after derivatization. frontiersin.orgnih.gov

This table summarizes the types of information and primary uses of different mass spectrometry platforms in ¹³C-MFA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly reproducible technique for metabolomic analysis. thermofisher.com It offers excellent chromatographic separation for volatile compounds. thermofisher.com However, many central metabolites, such as amino acids, organic acids, and sugars, are not sufficiently volatile for GC analysis. thermofisher.com

Chemical Derivatization: To analyze these compounds by GC-MS, a chemical derivatization step is required. thermofisher.com This process modifies the metabolites to increase their thermal stability and volatility. A common two-step procedure involves methoximation of carbonyl groups followed by silylation of polar functional groups (e.g., -OH, -COOH, -NH). thermofisher.com

¹³C-Labeling Analysis: Once derivatized, the metabolites can be separated by GC and analyzed by MS. Electron ionization (EI) is often used in GC-MS, which generates reproducible fragmentation patterns. thermofisher.com These patterns are highly useful for identifying compounds and can also provide positional ¹³C-labeling information, which improves the precision of flux estimations. shimadzu.com GC-MS is frequently used to measure the ¹³C-labeling patterns in protein-derived amino acids and intermediates of the TCA cycle, as their labeling reflects the activity of central carbon metabolism. creative-proteomics.comfrontiersin.org For instance, the labeling pattern in glutamate, derived from the TCA cycle intermediate α-ketoglutarate, is a key readout in many ¹³C-MFA studies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for metabolomics and ¹³C-MFA because it can unambiguously identify compounds and provide detailed information about the specific position of ¹³C labels within a molecule. nih.govacs.org Unlike MS, which detects the mass of a molecule or its fragments, NMR detects the nuclear spin properties of atoms like ¹H and ¹³C. nih.gov

¹³C-Isotopomer Analysis: The key advantage of NMR is its ability to resolve positional isotopomers without fragmentation. mdpi.comnih.gov The presence of a ¹³C atom influences the NMR signal of adjacent nuclei, and direct ¹³C-¹³C spin-spin coupling (J-coupling) can be observed in molecules containing two or more adjacent ¹³C atoms. pnas.org This provides unequivocal information about which carbon-carbon bonds in the precursor substrate have been retained or broken during metabolism.

Applications in Flux Analysis: This detailed positional information is extremely valuable for deciphering complex metabolic networks. nih.gov For example, ¹³C NMR isotopomer analysis of glutamate has been used to quantify pyruvate cycling pathways, which are important in glucose-stimulated insulin (B600854) secretion. pnas.org Despite being less sensitive than MS, advancements in NMR technology, including the use of higher magnetic fields and specialized pulse sequences, have enhanced its utility for analyzing complex biological samples and small sample amounts. acs.orgacs.orgacs.org

Computational Approaches for Metabolic Network Reconstruction and Flux Calculation

The analysis of metabolic fluxes using isotopically labeled compounds such as Palmitoyl-L-carnitine-13C3 is fundamentally dependent on sophisticated computational approaches. These methods are essential for translating the raw mass spectrometry data, which reveals the incorporation of the 13C label into various metabolites, into a quantitative map of metabolic pathway activities. 13cflux.netyoutube.com The core of this process involves integrating experimental data with a mathematical model of cellular metabolism to reconstruct a comprehensive flux map. researchgate.net

The initial step in this computational workflow is the construction of a metabolic network model. This model consists of a set of biochemical reactions that represent the known metabolic pathways of the biological system under investigation. nih.govscilit.com The process can be done manually or with automated methods that draw from genomic and biochemical databases. researchgate.netnih.gov These reconstructions serve as the foundational framework for flux analysis. researchgate.net

Once a metabolic model is established, computational algorithms are employed to calculate the flux distribution. 13C-Metabolic Flux Analysis (13C-MFA) is the standard technique used for this purpose. nih.govnih.gov The methodology involves several key computational steps:

Forward Simulation: An assumed set of metabolic fluxes is used to simulate the expected distribution of 13C labels (isotopomer distribution) throughout the metabolic network. researchgate.net This simulation accounts for the known atom transitions in each biochemical reaction.

Comparison with Experimental Data: The simulated isotopomer distributions are compared to the distributions measured experimentally via mass spectrometry after introducing a tracer like Palmitoyl-L-carnitine-13C3. nih.gov

Optimization and Flux Fitting: A nonlinear regression is performed to minimize the difference between the simulated and measured labeling patterns. researchgate.net By iteratively adjusting the flux values, the algorithm searches for the "best fit" that explains the experimental data, thereby quantifying the rates of intracellular reactions. nih.gov

To handle the complexity of large-scale metabolic networks, advanced algorithms have been developed. The Elementary Metabolite Unit (EMU) approach, for instance, significantly reduces the computational burden by systematically identifying the minimal number of variables needed to simulate the labeling measurements, making the analysis of complex systems more tractable. researchgate.net A variety of software tools are available to perform these complex calculations, each with specific features for model construction, simulation, and flux quantification. nih.gov

Computational Tool Type Function Key Features Example Software
Metabolic Network Reconstruction Assembles metabolic reactions from databases to create a model.Automated extraction, gap-filling, tissue/compartment assignment.Not specified in sources
Flux Calculation (13C-MFA) Quantifies intracellular metabolic fluxes using isotope labeling data.Isotopomer balancing, statistical analysis, flux visualization.INCA, Metran nih.gov
Data Processing Extracts isotopic data from raw mass spectrometry files.Parameter optimization, isotopologue extraction and clustering.geoRge, X13CMS nih.gov

These computational methods allow researchers to move beyond simple metabolite measurements to a dynamic understanding of how cells process nutrients like fatty acids, revealing the functional state of the metabolic network. 13cflux.netcreative-proteomics.com

Development and Optimization of In Vitro and Ex Vivo Metabolic Tracing Models

The successful application of Palmitoyl-L-carnitine-13C3 in metabolic flux analysis relies on well-designed and optimized in vitro and ex vivo experimental models. mdpi.com These models provide a controlled environment to study cellular metabolism, allowing for the precise tracing of the 13C label as it is incorporated from the fatty acid into downstream metabolites. springernature.com

In vitro models typically involve the use of cultured cells. nih.govnih.gov These systems are advantageous because they allow for high-throughput screening and straightforward genetic or pharmacological manipulation. A critical aspect of developing these models is the optimization of the labeling protocol. mdpi.com Factors such as the concentration of the isotopic tracer, the duration of the labeling experiment, and the composition of the culture medium must be carefully tailored to the specific metabolic pathways and cell types being investigated to ensure sufficient isotopic enrichment without causing metabolic perturbations. mdpi.com For instance, an in vitro study designed to measure the synthesis rate of palmitoyl-carnitine in blood cells involved incubating the cells with U-13C16-palmitate and measuring the incorporation of the label over a 60-minute period. nih.gov This allowed for the calculation of both the fractional and absolute synthesis rates of the target metabolite. nih.gov

Parameter Description Considerations for Optimization
Tracer Concentration The amount of Palmitoyl-L-carnitine-13C3 added to the medium.Must be high enough for detection but low enough to avoid altering normal metabolism. mdpi.com
Labeling Duration The time cells are exposed to the tracer before harvesting.Should be sufficient to achieve isotopic steady state, where the labeling of metabolites becomes constant. This is often validated by measuring labeling at multiple time points. nih.gov
Culture Medium The composition of the nutrient environment.The presence of other carbon sources (e.g., glucose, glutamine) can influence the metabolism of the tracer and must be controlled. nih.gov
Cellular State The growth phase or metabolic condition of the cells (e.g., proliferating vs. differentiated).The underlying metabolic activity can significantly alter tracer utilization. nih.gov

Ex vivo models utilize tissues or organs isolated from an organism, such as tissue slices, and maintain them in a viable state in the laboratory. springernature.com These models offer a higher degree of biological complexity than cell cultures while still allowing for a controlled experimental environment. For example, tumor tissue resected during surgery can be sliced and incubated with a 13C-labeled nutrient to study its specific metabolic profile. springernature.com This approach provides insights into tissue-specific metabolism that more closely reflects the in vivo state. springernature.com Optimization of ex vivo models involves ensuring tissue viability, adequate nutrient and oxygen supply, and effective delivery of the isotopic tracer to the cells within the tissue matrix.

The development of both in vitro and ex vivo models is a crucial step that enables the use of advanced tracers like Palmitoyl-L-carnitine-13C3 to generate precise and biologically meaningful data on metabolic fluxes. nih.govnih.gov

Mechanistic Investigations of Palmitoyl L Carnitine S Cellular Effects

Modulation of Mitochondrial Function and Dynamics

The mitochondrion is a central hub for cellular metabolism and is profoundly influenced by the availability and processing of fatty acids. Palmitoyl-L-carnitine, as a key substrate for fatty acid oxidation, directly impacts mitochondrial behavior, including respiratory function and the physical processes of fission and fusion.

Flux control analysis in rat skeletal muscle mitochondria revealed different control patterns for oxidative phosphorylation depending on the substrate. When Palmitoyl-L-carnitine was the substrate, the control exerted by the ADP-generating system was significantly lower compared to when pyruvate (B1213749) was used. plos.org This indicates that with fatty acid oxidation, other steps, potentially including the transport and β-oxidation of the fatty acid itself, share a greater degree of control over the respiratory flux. plos.org

Mitochondrial dynamics, the balance between the fission (division) and fusion (merging) of mitochondria, are essential for maintaining a healthy mitochondrial network and cellular homeostasis. nih.gov Emerging evidence strongly indicates that Palmitoyl-L-carnitine is a potent inducer of mitochondrial fission. plos.orgnih.gov In studies using SH-SY5Y neuronal cells, treatment with Palmitoyl-L-carnitine resulted in a shift from an elongated, interconnected mitochondrial network to one that was fragmented and discrete. plos.orgnih.gov

This process is mediated by specific protein modifications. Palmitoyl-L-carnitine treatment was found to promote the phosphorylation of key pro-fission proteins, including Dynamin-related protein 1 (DRP1) at serine 616 and Mitochondrial Fission Factor (MFF) at serine 146. nih.gov It also increased the total expression of MFF, which serves as a receptor to recruit DRP1 to the mitochondrial outer membrane to execute division. nih.gov These findings demonstrate a direct molecular link between elevated Palmitoyl-L-carnitine levels and the activation of the mitochondrial fission machinery.

Table 1: Effect of Palmitoyl-L-carnitine on Mitochondrial Fission Proteins An interactive table summarizing research findings on how Palmitoyl-L-carnitine affects key proteins involved in mitochondrial division.

Protein Modification/Effect Cellular Outcome Reference
DRP1 Increased phosphorylation at Serine 616 Promotes recruitment to mitochondria nih.gov
MFF Increased phosphorylation at Serine 146 Enhances DRP1 recruitment nih.gov
MFF Increased total protein expression More available receptors for DRP1 nih.gov
Mitochondrial Network Shift from elongated to fragmented Increased mitochondrial fission plos.orgnih.gov

The metabolism of different energy substrates within the mitochondria is tightly integrated. The oxidation of fatty acids and carbohydrates can influence one another. Research in rat heart mitochondria has shown that pyruvate, the end product of glycolysis, can inhibit the oxidation of Palmitoyl-L-carnitine by approximately 40%. nih.gov This inhibitory effect is dependent on both the transport of pyruvate into the mitochondria and its subsequent conversion by the pyruvate dehydrogenase complex. nih.gov This suggests a reciprocal regulatory mechanism where the availability of carbohydrate-derived fuel can downregulate the rate of fatty acid oxidation. nih.gov

Lactate (B86563) is another crucial energy substrate, particularly in tissues like the brain and muscle. It is largely oxidized by being converted to pyruvate, which then enters the mitochondria. frontiersin.org While direct studies on Palmitoyl-L-carnitine's effect on lactate oxidation are limited, its known interaction with pyruvate oxidation implies an indirect influence. By affecting the flux through the pyruvate dehydrogenase complex, Palmitoyl-L-carnitine metabolism can consequently impact the rate at which lactate-derived pyruvate is oxidized within the mitochondria.

Engagement with Cellular Signaling Pathways and Protein Modifications

Palmitoyl-L-carnitine's influence extends beyond the mitochondria to affect broader cellular signaling networks, particularly those involving protein kinases and calcium homeostasis. These interactions can lead to significant downstream pathological consequences, such as the hyperphosphorylation of the tau protein observed in neurodegenerative diseases. nih.govnih.gov

A critical finding is the ability of Palmitoyl-L-carnitine to activate specific protein kinases involved in pathological phosphorylation events. In neuronal cells, exposure to Palmitoyl-L-carnitine leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). nih.govnih.gov The activation of CDK5 is promoted by the cleavage of its regulatory partner, p35, into the more stable and potent activator, p25. plos.orgnih.gov Both GSK-3β and CDK5 are well-established "tau kinases," and their activation by Palmitoyl-L-carnitine directly contributes to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.govnih.gov The role of Palmitoyl-L-carnitine in modulating other kinase pathways, such as the Akt signaling cascade, is less clearly defined in the current literature.

The mechanism linking Palmitoyl-L-carnitine to kinase activation appears to be indirect, often occurring as a consequence of other cellular stresses it induces, such as calcium overload. nih.gov

Table 2: Impact of Palmitoyl-L-carnitine on Key Protein Kinases An interactive table detailing the effects of Palmitoyl-L-carnitine on protein kinases involved in cellular signaling and pathology.

Kinase Effect Downstream Consequence Reference
GSK-3β Activated Tau phosphorylation nih.govnih.gov
CDK5 Activated (via p25 formation) Tau phosphorylation nih.govnih.gov
Akt Not clearly defined in literature ---

Palmitoyl-L-carnitine has been shown to disrupt intracellular calcium ([Ca2+]i) homeostasis, leading to a state of calcium overload. nih.govnih.gov This effect has been documented in multiple cell types, including adult rat cardiomyocytes and SH-SY5Y neuronal cells. nih.govnih.gov In cardiomyocytes, Palmitoyl-L-carnitine induces a dose-dependent increase in [Ca2+]i that is sourced from both calcium influx from the extracellular space and its release from internal stores like the sarcoplasmic reticulum. nih.gov

In neuronal cells, the calcium overload induced by Palmitoyl-L-carnitine is closely interconnected with the mitochondrial dysfunction and fission described earlier. plos.orgnih.gov This elevated cytosolic calcium acts as a critical second messenger that triggers downstream signaling events. Specifically, the increase in calcium activates calpain, a calcium-dependent protease. nih.govnih.gov Activated calpain then cleaves p35 to p25, leading to the aberrant activation of CDK5 and subsequent tau phosphorylation, creating a deleterious cascade linking metabolic dysregulation to neurotoxic events. nih.govplos.orgnih.gov

Involvement in Protein Palmitoylation Mechanisms

Palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue of a protein, increasing its hydrophobicity and influencing its membrane association, trafficking, and function. frontiersin.orgfrontiersin.org The direct substrate for this reaction is typically Palmitoyl-CoA, which is enzymatically transferred to the target protein by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), characterized by a conserved Asp-His-His-Cys (DHHC) motif. nih.gov

While not the direct acyl donor, Palmitoyl-L-carnitine has been shown to modulate the palmitoylation status of specific cellular proteins. Research in neuroblastoma NB-2a cells has demonstrated that the addition of Palmitoyl-L-carnitine leads to an increased incorporation of palmitic acid into the total protein fraction through thioester bonds, indicating a promotion of protein palmitoylation. nih.gov

A key protein target identified in these studies is the Growth Associated Protein-43 (GAP-43), which is crucial for neural development and plasticity. frontiersin.orgnih.gov The presence of Palmitoyl-L-carnitine significantly increases the amount of palmitate covalently bound to GAP-43. nih.gov This enhanced palmitoylation of GAP-43 is not merely a biochemical alteration but has significant functional consequences. It promotes the translocation of GAP-43 into cholesterol-rich microdomains of the plasma membrane, often referred to as lipid rafts. nih.gov This relocalization is correlated with a decrease in the interaction between GAP-43 and the G-protein subunit Gα(o), which is an important step in regulating neural cell differentiation. nih.govresearchgate.net

The mechanism linking Palmitoyl-L-carnitine to this process appears to be connected to its primary metabolic role. The effect of Palmitoyl-L-carnitine on GAP-43 localization was negated by etomoxir, an inhibitor of Carnitine Palmitoyltransferase I (CPT1). nih.gov This suggests that the transport and metabolism of Palmitoyl-L-carnitine via the carnitine shuttle influence the cellular environment, likely by modulating the availability of Palmitoyl-CoA, the direct substrate for the DHHC enzymes that palmitoylate GAP-43.

Table 1: Research Findings on Palmitoyl-L-carnitine's Role in Protein Palmitoylation

Protein TargetCell ModelObserved Effect of Palmitoyl-L-carnitineFunctional ConsequenceReference
General cellular proteinsNeuroblastoma NB-2a cellsIncreased incorporation of palmitic acid into proteins via thioester bonds.Modulation of the cellular palmitoylome. nih.gov
Growth Associated Protein-43 (GAP-43)Neuroblastoma NB-2a cellsSignificantly increased covalent palmitoylation.Promotes GAP-43 localization to cholesterol-rich membrane microdomains and reduces its interaction with Gα(o). nih.govnih.gov

Interactions with Specific Enzyme Systems and Transporters

Palmitoyl-L-carnitine's most well-characterized function is its essential role as an intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. This transport system, known as the carnitine shuttle, involves direct and sequential interactions with a specific set of enzymes and a transporter protein. wikipedia.orghmdb.ca

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial step of the shuttle. It facilitates the reversible transfer of the palmitoyl group from Palmitoyl-CoA to L-carnitine, forming Palmitoyl-L-carnitine and releasing free Coenzyme A (CoA). wikipedia.orghmdb.ca The activity of CPT1 is a key regulatory point for fatty acid oxidation and can be inhibited by compounds like malonyl-CoA. hmdb.ca

Carnitine-Acylcarnitine Translocase (CACT): After its formation, Palmitoyl-L-carnitine is actively transported across the impermeable inner mitochondrial membrane by the carnitine-acylcarnitine translocase (also known as SLC25A20). wikipedia.orghmdb.ca This transporter functions as an antiporter, moving one molecule of Palmitoyl-L-carnitine into the matrix in exchange for one molecule of free carnitine moving out into the intermembrane space. nih.gov Deficiencies in CACT lead to an accumulation of long-chain acylcarnitines, including Palmitoyl-L-carnitine, in tissues. nih.gov

Carnitine Palmitoyltransferase II (CPT2): Once inside the mitochondrial matrix, Palmitoyl-L-carnitine interacts with CPT2. This enzyme is located on the matrix side of the inner mitochondrial membrane and catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from Palmitoyl-L-carnitine back to mitochondrial CoA, regenerating Palmitoyl-CoA and liberating free carnitine. wikipedia.orghmdb.ca The reformed Palmitoyl-CoA is then available for β-oxidation. Evidence suggests that CPT2 and CACT form a functional complex to ensure the efficient channeling of substrates at the inner mitochondrial membrane. nih.gov

Beyond the carnitine shuttle, elevated levels of Palmitoyl-L-carnitine have been shown to interact with and modulate other enzyme systems, particularly in the context of cellular stress and pathology. In neuronal cells, Palmitoyl-L-carnitine can induce mitochondrial dysfunction, which leads to an increase in cytosolic calcium levels. nih.govnih.govplos.org This calcium overload, in turn, activates a cascade of downstream enzymes:

Calpain: A calcium-dependent protease. nih.govplos.org

Cyclin-Dependent Kinase 5 (CDK5): Activated by calpain-mediated cleavage of its regulator, p35, into p25. nih.govplos.org

Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase that can be activated by calcium influx and CDK5. nih.govnih.gov

The activation of these kinases by Palmitoyl-L-carnitine has been linked to the hyperphosphorylation of the tau protein, a key event in the pathology of neurodegenerative diseases. nih.govnih.gov Furthermore, some reports indicate that Palmitoyl-L-carnitine can stimulate the activity of executioner caspases 3 and 7. hmdb.ca

Table 2: Summary of Palmitoyl-L-carnitine Interactions with Enzymes and Transporters

Enzyme/TransporterLocalizationNature of InteractionSystem/PathwayReference
Carnitine Palmitoyltransferase I (CPT1)Outer Mitochondrial MembraneProduct of CPT1-catalyzed reaction (from Palmitoyl-CoA and L-carnitine).Carnitine Shuttle / Fatty Acid Transport wikipedia.orghmdb.ca
Carnitine-Acylcarnitine Translocase (CACT / SLC25A20)Inner Mitochondrial MembraneTransported substrate (from cytosol to matrix).Carnitine Shuttle / Fatty Acid Transport wikipedia.orghmdb.canih.gov
Carnitine Palmitoyltransferase II (CPT2)Inner Mitochondrial Membrane (Matrix side)Substrate for CPT2-catalyzed reaction (to form Palmitoyl-CoA).Carnitine Shuttle / Fatty Acid Transport wikipedia.orghmdb.canih.gov
Glycogen Synthase Kinase-3β (GSK-3β)CytosolIndirect activation via calcium overload.Tau Phosphorylation / Cellular Signaling nih.govnih.gov
Cyclin-Dependent Kinase 5 (CDK5)CytosolIndirect activation via calcium overload.Tau Phosphorylation / Cellular Signaling nih.govnih.gov
CalpainCytosolIndirect activation via calcium overload.Proteolysis / Cellular Signaling nih.govnih.gov
Caspase 3 / 7CytosolStimulation of activity.Apoptosis hmdb.ca

Contribution of Palmitoyl L Carnitine 13c3 Research to Disease Pathophysiology Insights

Elucidation of Metabolic Dysregulation in Disease Models

The study of Palmitoyl-L-carnitine, an acylcarnitine, is crucial for understanding metabolic dysregulation. Acylcarnitines are intermediates formed during the transport of long-chain fatty acids into the mitochondria for β-oxidation. Their accumulation often signals a mismatch between fatty acid supply and mitochondrial oxidative capacity.

Elevated levels of acylcarnitines, including Palmitoyl-L-carnitine, are frequently observed in metabolic disorders characterized by insulin (B600854) resistance, such as obesity and type 2 diabetes. nih.gov Research suggests that the accumulation of these lipid intermediates in tissues like skeletal muscle can interfere with insulin signaling pathways. While the precise mechanisms are still under investigation, potential pathways include the activation of inflammatory cascades and the disruption of insulin receptor function through diacylglycerol and ceramide accumulation.

Studies have shown that inhibiting carnitine palmitoyltransferase-1 (CPT-1), the enzyme responsible for the formation of long-chain acylcarnitines like Palmitoyl-L-carnitine, can paradoxically improve insulin sensitivity in diet-induced obese mice. nih.gov Conversely, prolonged inhibition of CPT-1 in rats has been shown to promote the accumulation of intramyocellular lipids, which is tightly correlated with insulin resistance. diabetesjournals.org This highlights the complex role of the carnitine shuttle system in metabolic health. Furthermore, carnitine supplementation has been found to improve glucose homeostasis and insulin-stimulated glucose disposal in animal models of insulin resistance and in humans. diabetesjournals.org

Table 1: Research Findings on Palmitoyl-L-carnitine and Insulin Resistance

Model System Key Findings Implication for Disease Pathophysiology
Diet-Induced Obese Mice Inhibition of CPT-1 improved whole-body glucose tolerance and insulin sensitivity. nih.gov Suggests that reducing the influx of fatty acids into mitochondria may alleviate insulin resistance.
Rats with Prolonged CPT-1 Inhibition Led to intramyocellular lipid accumulation and impaired insulin-mediated glucose disposal. diabetesjournals.org Demonstrates a strong link between incomplete fatty acid metabolism, lipid accumulation in muscle, and insulin resistance.
Insulin-Resistant Humans Carnitine supplementation improved glucose homeostasis. diabetesjournals.org Indicates that enhancing the capacity for fatty acid transport and oxidation can be beneficial for insulin sensitivity.

Incomplete fatty acid oxidation (FAO) is a state where the rate of fatty acids entering the mitochondria exceeds the capacity of the β-oxidation pathway and the tricarboxylic acid (TCA) cycle to completely oxidize them to carbon dioxide and water. This results in the accumulation of acylcarnitine intermediates, including Palmitoyl-L-carnitine. oup.com

This metabolic state is particularly relevant in conditions of lipid overload, such as that seen in high-fat diets or obesity. The buildup of these intermediates suggests a bottleneck in mitochondrial metabolism. plos.org In poorly controlled type 2 diabetes, greater incomplete FAO in skeletal muscle has been associated with lower insulin sensitivity. oup.com The accumulation of Palmitoyl-L-carnitine and other acylcarnitines can lead to mitochondrial stress and the generation of reactive oxygen species (ROS), further impairing cellular function. mdpi.com

Investigating Neurodegenerative Mechanisms in Model Systems

Recent research has implicated dysregulation of lipid metabolism in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease. Palmitoyl-L-carnitine has emerged as a key metabolite in these investigations.

Studies using neuronal cell lines have demonstrated that treatment with Palmitoyl-L-carnitine can enhance the phosphorylation of the tau protein, a hallmark of Alzheimer's disease pathology. plos.orgresearchgate.netnih.gov Specifically, increased phosphorylation has been observed at multiple sites on the tau protein. researchgate.net

This effect is mediated through the activation of key kinases involved in tau phosphorylation. Palmitoyl-L-carnitine-induced calcium overload activates the calpain pathway, which in turn activates Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 beta (GSK-3β). plos.orgnih.gov Inhibition of these kinases has been shown to significantly reduce the levels of tau phosphorylation induced by Palmitoyl-L-carnitine. plos.orgnih.gov

Table 2: Effect of Palmitoyl-L-carnitine on Tau Phosphorylation and Kinase Activity in SH-SY5Y Neuronal Cells

Parameter Observation Reference
Tau Phosphorylation Enhanced at sites T181, S262, and S396/404. researchgate.net
Kinase Activity Increased activation of GSK-3β and CDK5. plos.orgplos.org
Effect of Kinase Inhibitors Reduced tau phosphorylation levels upon inhibition of GSK-3β, CDK5, and calpain. plos.orgnih.gov

Mitochondrial dysfunction is a critical early event in the pathogenesis of many neurodegenerative diseases. bohrium.com Palmitoyl-L-carnitine has been shown to induce mitochondrial dysfunction in neuronal cells, providing a mechanistic link between altered lipid metabolism and neurodegeneration. plos.orgresearchgate.netnih.gov

Treatment of neuronal cells with Palmitoyl-L-carnitine leads to increased mitochondrial fission, a process that can be indicative of mitochondrial stress and dysfunction. plos.orgresearchgate.netplos.org This is accompanied by an elevation in intracellular calcium levels, suggesting a disruption of calcium homeostasis which is tightly linked to mitochondrial function. plos.orgnih.gov The resulting mitochondrial malfunction and calcium overload contribute to the activation of tau kinases, creating a vicious cycle that promotes neurodegenerative processes. plos.orgnih.gov

Understanding Pathways in Carcinogenesis and Cellular Proliferation Models

The role of fatty acid metabolism in cancer is an area of intense research, with the carnitine system being a key player. The carnitine palmitoyltransferase (CPT) family of enzymes is essential for fatty acid oxidation. nih.gov

Studies have shown that Palmitoylcarnitine (B157527) can have anti-cancer effects in certain contexts. For instance, it can trigger mitochondrial-mediated apoptosis in colorectal adenocarcinoma cells. physiology.org The combination of Palmitoylcarnitine and carnitine can promote oxidative stress and apoptosis in HT29 colon cancer cells. mdpi.com In liver cancer models, Palmitoylcarnitine, in combination with the kinase inhibitor dasatinib, has been shown to synergistically inhibit the proliferation and migration of cancer cells. mdpi.com This combination therapy was also found to induce ROS generation, leading to apoptosis in liver cancer cells. mdpi.com

Furthermore, research into the CPT system has revealed its importance in cancer cell fate. Knockdown of CPT isoforms, particularly CPT1C, can induce cellular senescence in pancreatic and breast cancer cell lines, suggesting that inhibiting fatty acid oxidation could be a therapeutic strategy for some cancers. nih.govnih.gov

Influence on Pro-inflammatory Pathways and Cytokine Secretion

Palmitoyl-L-carnitine has been identified as a modulator of inflammatory responses, particularly in the context of cancer. Investigations have demonstrated that this metabolite can stimulate pro-inflammatory pathways. A key finding is its effect on the cytokine Interleukin-6 (IL-6), a molecule known for its role in inflammation and cancer progression.

In in vitro models using prostate cancer cells, elevated concentrations of palmitoylcarnitine were found to significantly increase both the gene expression and secretion of IL-6 in androgen-independent cancerous PC3 cells. nih.govnih.gov Conversely, this effect was not observed in normal prostate epithelial cells (PNT1A), suggesting a cancer-specific pro-inflammatory action. nih.govnih.gov This research highlights a potential mechanism by which metabolic dysregulation, leading to the accumulation of palmitoylcarnitine, can foster a pro-inflammatory microenvironment conducive to cancer progression. nih.gov

Table 1: Effect of Palmitoyl-L-carnitine on IL-6 Secretion in PC3 Cancer Cells

Concentration (µM) Effect on IL-6 Secretion Significance
0-25 No significant increase -
50 Significant increase P ≤ 0.01

Modulation of Intracellular Signaling Perturbations in Cancer Cells

Palmitoyl-L-carnitine has been shown to induce significant perturbations in the intracellular signaling of cancer cells, distinct from its effects on non-cancerous cells. One of the most notable effects is the rapid induction of calcium (Ca2+) influx. nih.govnih.gov Studies on prostate cancer cell lines revealed that high levels of palmitoylcarnitine triggered a swift influx of Ca2+ specifically in PC3 cells, an effect not seen in other cell lines like DU145, BPH-1, or PNT1A. nih.govnih.gov This selective disruption of calcium homeostasis points to its role as a signaling molecule that can influence cancer cell behavior.

Further research in colorectal cancer cells has shown that palmitoylcarnitine can impair cell survival by overwhelming the cell's antioxidant defenses. nih.gov It stimulates a greater emission of hydrogen peroxide (H2O2) in HT29 colorectal cancer cells compared to non-transformed colon cells. nih.gov This is linked to a lower glutathione buffering capacity in the cancer cells, making them more susceptible to oxidative stress and leading to the activation of caspase-3, a key executioner of apoptosis. nih.gov This suggests that palmitoylcarnitine perturbs signaling by inducing oxidative stress that cancer cells are unable to mitigate. nih.gov

Table 2: Comparative Effects of Palmitoyl-L-carnitine on Cancerous vs. Non-cancerous Cells

Effect Cancer Cells (PC3, HT29) Non-cancerous Cells (PNT1A, CCD 841)
IL-6 Secretion Increased (PC3) nih.govnih.gov No significant increase (PNT1A) nih.govnih.gov
Calcium Influx Rapid influx induced (PC3) nih.govnih.gov No influx observed (PNT1A) nih.govnih.gov
H2O2 Emission Greater increase (HT29) nih.gov Lower increase (CCD 841) nih.gov

| Cell Survival | Decreased (HT29) nih.gov | Less sensitive (CCD 841) nih.gov |

Exploring Cardiovascular and Coagulation-Related Mechanisms

The influence of Palmitoyl-L-carnitine extends to the cardiovascular system, where it has been investigated for its role in thrombosis and vascular function. As a metabolite that accumulates in ischemic conditions, its interactions within the circulatory system are of significant scientific interest.

Interactions with Plasmin and Tissue Plasminogen Activator in Thrombosis Models

Recent studies have uncovered an anti-thrombotic function for L-Palmitoylcarnitine, showing that it potentiates the body's own clot-dissolving system. nih.govnih.gov It has been found to enhance the enzymatic activities of both plasmin and tissue plasminogen activator (tPA), two critical components of the fibrinolytic pathway. nih.govnih.gov

The interaction is direct and exhibits high affinity. L-Palmitoylcarnitine binds to plasmin and tPA with equilibrium dissociation constants (KD) of 6.47 × 10⁻⁹ M and 4.46 × 10⁻⁹ M, respectively. nih.govnih.gov In vivo studies using mouse models have corroborated these findings. Administration of L-Palmitoylcarnitine significantly inhibited the formation of arterial thrombosis induced by ferric chloride (FeCl₃). nih.govnih.gov Furthermore, it was shown to reduce intracerebral thrombosis and inflammation in a mouse model of ischemic stroke, indicating its potential as an endogenous potentiator of the fibrinolytic system. nih.govnih.gov

Table 3: Interaction Constants of L-Palmitoylcarnitine with Fibrinolytic Proteins

Protein Equilibrium Dissociation Constant (KD) Affinity
Plasmin 6.47 × 10⁻⁹ M nih.govnih.gov High

Influence on Vascular Endothelium Function in Research Models

Palmitoyl-L-carnitine, which is known to accumulate in the ischemic myocardium, has been shown to directly influence the function of the vascular endothelium. nih.gov Research using rabbit thoracic aorta models demonstrated that Palmitoyl-L-carnitine, in a dose-dependent manner (1-20 µM), inhibits endothelium-dependent relaxation induced by agents like acetylcholine and substance P. nih.gov Importantly, it did not affect relaxations induced by glyceryl trinitrate, indicating that its effect is specific to the endothelium rather than the vascular smooth muscle itself. nih.gov

The mechanism underlying this inhibition involves the suppression of intracellular calcium signal transduction within the endothelial cells. nih.gov In cultured bovine aortic endothelial cells (BAEC), pretreatment with Palmitoyl-L-carnitine was found to inhibit the characteristic calcium transients that are induced by bradykinin, an endothelium-dependent relaxant. nih.gov Similarly, in human umbilical vein endothelial cells (huvecs), Palmitoyl-L-carnitine was observed to elevate intracellular Ca2+ concentrations, suggesting it acts as a signaling molecule at the endothelial level. nih.gov These findings suggest that Palmitoyl-L-carnitine may be a key mediator of vascular endothelial dysfunction observed in conditions like myocardial ischemia. nih.gov

Future Directions and Emerging Research Avenues for Palmitoyl L Carnitine 13c3 Studies

Integration with Multi-Omics Approaches for Holistic Metabolic Understanding

The true power of stable isotope tracing is unlocked when it is integrated with other "omics" disciplines. While Palmitoyl-L-carnitine-13C3 tracing provides a direct, functional readout of metabolic flux—quantifying how much substrate is moving through a particular pathway—it does not, on its own, explain the underlying regulatory mechanisms. By combining tracer data with genomics, transcriptomics, and proteomics, a more holistic picture of metabolic regulation can be assembled. nih.gov

For instance, a study using Palmitoyl-L-carnitine-13C3 might reveal increased incorporation of the ¹³C label into downstream metabolites, indicating elevated fatty acid oxidation. This functional data can be layered with:

Transcriptomics: To see if the genes encoding the enzymes and transporters of the fatty acid oxidation pathway (e.g., CPT1, CPT2, ACADVL) are upregulated. nih.gov Single-cell RNA sequencing, in particular, can reveal metabolic heterogeneity and has been used to study the metabolic landscapes of different cell types in tissues. frontiersin.orgnih.gov

Proteomics: To confirm if the increased gene expression translates to higher levels of the corresponding proteins. nih.gov

Metabolomics: To measure the total pool sizes of related metabolites, providing context to the flux data.

This integrated multi-omics approach allows researchers to connect the functional output (metabolic flux) with its regulatory framework at the gene and protein level. nih.gov A particularly powerful emerging technique is the combination of spatial transcriptomics with spatial metabolomics, which allows for the simultaneous mapping of gene expression and metabolite distribution across a tissue section, revealing how metabolic functions are organized spatially. nih.govresearchgate.netnih.gov

Table 1: Integration of Palmitoyl-L-carnitine-13C3 Tracing with Multi-Omics

Omics TechnologyInformation ProvidedSynergy with Palmitoyl-L-carnitine-13C3 Tracing
Genomics Identifies the genetic blueprint for metabolic enzymes and regulators.Provides the fundamental code for the pathways that the tracer illuminates.
Transcriptomics Quantifies gene expression (mRNA levels), indicating which metabolic pathways are being actively transcribed. nih.govCorrelates observed metabolic flux with the transcriptional regulation of the relevant enzymes. nih.gov
Proteomics Measures the abundance of proteins, the functional machinery of the cell. nih.govConfirms that changes in gene expression lead to changes in the levels of metabolic enzymes that process the tracer.
Metabolomics Provides a snapshot of the total concentrations of thousands of metabolites in a cell or tissue. nih.govOffers context for the flux data by revealing the sizes of the metabolite pools that the tracer is entering and leaving.

Development of Advanced In Vivo Stable Isotope Tracing Models Beyond Established Systems

Traditional in vivo stable isotope tracing studies often involve administering a labeled compound and analyzing its incorporation into metabolites in bulk samples of plasma or tissue. youtube.com While informative, this approach averages the metabolic activity of millions of different cells, obscuring the cellular heterogeneity that is a hallmark of complex biological systems like tumors or the brain. nih.gov

The future lies in the development of advanced tracing models that offer higher resolution:

Single-Cell Resolution: Emerging techniques now combine stable isotope tracing with cell sorting or single-cell mass spectrometry. nih.govyoutube.com This allows researchers to administer a tracer like Palmitoyl-L-carnitine-13C3 to a complex community of cells, and then isolate specific cell types to measure their individual metabolic activity. youtube.com This is crucial for understanding the distinct metabolic roles of different cells within a tissue, such as differentiating the metabolism of cancer cells from that of surrounding immune cells. nih.gov

Spatial Resolution: A revolutionary advance is the use of imaging mass spectrometry to visualize the distribution of isotope-labeled metabolites directly in tissue sections. nih.govcreative-proteomics.com This method, sometimes referred to as spatial metabolomics or metabolic imaging, can map the fate of the ¹³C label from Palmitoyl-L-carnitine-13C3 with cellular or near-cellular resolution. creative-proteomics.com It allows researchers to literally see which regions of a tumor are actively oxidizing fatty acids, providing unprecedented insight into the metabolic architecture of tissues. nih.govresearchgate.net

Multi-Substrate Tracing: Advanced protocols are being developed to use multiple tracers simultaneously. For example, deuterium (B1214612) oxide (D₂O or "heavy water") can be used as a general tracer to measure the turnover of proteins, lipids, and DNA at the same time over long periods (days to weeks), overcoming the limitations of short-term, substrate-specific tracers. nih.govyoutube.com

Table 2: Comparison of In Vivo Stable Isotope Tracing Models

Model TypeDescriptionResolutionKey Advantage
Traditional (Bulk Analysis) Tracer is administered; plasma or homogenized tissue is analyzed via mass spectrometry. youtube.comWhole tissue/organProvides a systemic overview of metabolic flux.
Single-Cell Tracing Combines isotope tracing with cell sorting or single-cell mass spectrometry to analyze specific cell populations. nih.govyoutube.comSingle-cell typeUncovers metabolic heterogeneity and differences between cell types within a tissue. nih.gov
Spatial Isotope Tracing Uses imaging mass spectrometry to map the distribution of labeled metabolites directly in tissue sections. creative-proteomics.comNear-cellular (microns)Reveals the spatial organization of metabolic activity and metabolic "hotspots" within a tissue. nih.gov
Long-Term General Tracing Employs tracers like Deuterium Oxide (D₂O) to measure the synthesis rates of multiple macromolecules over extended periods. nih.govWhole tissue / organismEnables measurement of chronic metabolic adaptations in free-living conditions without restrictive experimental control. nih.gov

Exploring Novel Metabolic and Signaling Interfaces Uncovered by Tracer Studies

The primary role of palmitoylcarnitine (B157527) is to fuel mitochondrial β-oxidation. oroboros.at Tracer studies with Palmitoyl-L-carnitine-13C3 can precisely quantify the rate of this process and track how the resulting acetyl-CoA is utilized in the TCA cycle. wikipedia.orgnih.gov However, the future of these studies lies in their ability to explore less understood functions and connections to other cellular pathways.

A significant emerging area of interest is the potential role of acylcarnitines in cell signaling. Research has suggested that Palmitoyl-L-carnitine may stimulate sphingosine-1-phosphate (S1P) receptors. lktlabs.com The S1P signaling pathway is a critical regulatory system involved in a vast array of cellular processes, including cell survival, migration, inflammation, and immune cell trafficking. nih.govnih.govmdpi.com S1P exerts its effects by binding to five different G protein-coupled receptors (S1PR1-5), which trigger diverse downstream signaling cascades. mdpi.comresearchgate.net

Using Palmitoyl-L-carnitine-13C3 provides a unique opportunity to investigate this metabolic and signaling interface. By tracing the labeled molecule, researchers could potentially quantify the portion of the cellular palmitoylcarnitine pool that interacts with signaling pathways like S1P, versus the portion that is committed to mitochondrial oxidation. This would represent a major step forward in understanding how metabolic intermediates can be allocated between bioenergetic needs and signaling functions, providing a more nuanced view of cellular regulation.

Potential for Understanding Complex Biological Systems Through Enhanced Tracer Methodologies

Complex biological systems, particularly diseases like cancer, are defined by their heterogeneity. nih.gov Within a single tumor, cancer cells can exhibit vastly different metabolic behaviors, with some relying on glycolysis while others are highly oxidative. nih.gov This metabolic heterogeneity contributes to disease progression and the development of drug resistance. nih.gov

Traditional research methods that rely on analyzing bulk tissue samples average out these critical intercellular differences, providing an incomplete and often misleading picture. nih.gov Enhanced tracer methodologies, especially those offering spatial and single-cell resolution, are poised to overcome this limitation.

By applying techniques like spatial isotope tracing with Palmitoyl-L-carnitine-13C3, researchers can:

Map Metabolic Ecosystems: Visualize the metabolic interplay between different cell types within a tumor microenvironment. For example, one could map how fatty acids are taken up and utilized by cancer cells versus adjacent fibroblasts or immune cells. creative-proteomics.com

Identify Metabolic Vulnerabilities: Pinpoint subpopulations of cells with unique metabolic dependencies. If a subset of aggressive cancer cells shows exceptionally high uptake and oxidation of the Palmitoyl-L-carnitine-13C3 tracer, the enzymes in that pathway could become prime targets for therapy.

Understand Drug Resistance: Investigate how cancer cells alter their metabolic pathways to survive treatment. A tracer study could reveal a shift towards fatty acid oxidation in cells that have become resistant to a glycolysis inhibitor.

In essence, these enhanced tracer methodologies allow science to move from a generalized schematic of metabolism to a high-resolution, dynamic atlas of how complex biological systems function. The ability to trace specific substrates like Palmitoyl-L-carnitine-13C3 through these systems at the ultimate resolution of a single cell will continue to drive discovery and open new therapeutic windows. nih.govvortexdev.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Palmitoyl-L-carnitine-¹³C₃ Hydrochloride in isotopic labeling studies?

  • Methodological Answer : Synthesis should prioritize isotopic purity (³C3 labeling at methyl groups) to ensure accurate tracing in metabolic studies. Characterization requires mass spectrometry (MS) to confirm molecular weight (439.05 g/mol) and isotopic enrichment, as well as nuclear magnetic resonance (NMR) to verify stereochemistry (R-configuration) and structural integrity . Analytical techniques like HPLC with UV/vis or charged aerosol detection (CAD) are recommended for purity assessment, referencing pharmacopeial protocols for fatty acid derivatives .

Q. How does isotopic labeling with ¹³C3 affect the physicochemical properties of Palmitoyl-L-carnitine Hydrochloride?

  • Methodological Answer : The ¹³C-labeled methyl groups minimally alter polarity but increase molecular mass by ~3 Da. Researchers must account for this in MS quantification (e.g., using high-resolution MS to distinguish labeled vs. unlabeled species). Stability studies under varying pH and temperature conditions are critical, as isotopic substitution may influence degradation kinetics .

Q. What experimental protocols are recommended for handling and storing Palmitoyl-L-carnitine-¹³C₃ Hydrochloride?

  • Methodological Answer : Store at room temperature in a desiccator to prevent hydrolysis of the ester bond. For long-term stability, aliquot under inert gas (e.g., argon) and avoid freeze-thaw cycles. Use LC-MS-grade solvents (e.g., methanol/water) for reconstitution to minimize matrix effects in downstream analyses .

Q. How is Palmitoyl-L-carnitine-¹³C₃ Hydrochloride used in basic mitochondrial β-oxidation assays?

  • Methodological Answer : Incubate with isolated mitochondria or cell lysates in oxygenated buffer (e.g., Seahorse XF Media). Monitor ¹³C-labeled acetyl-CoA production via LC-MS/MS or isotopomer analysis. Normalize data to protein content and validate using carnitine palmitoyltransferase (CPT) inhibitors to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in flux data when using Palmitoyl-L-carnitine-¹³C₃ Hydrochloride in complex metabolic models?

  • Methodological Answer : Discrepancies may arise from isotopic dilution or compartmentalization (e.g., peroxisomal vs. mitochondrial oxidation). Use compartment-specific inhibitors (e.g., etomoxir for mitochondria) and kinetic modeling (e.g., isotopomer spectral analysis) to deconvolute contributions. Cross-validate with ¹³C-glucose or ¹³C-palmitate tracers to account for anaplerotic pathways .

Q. What advanced techniques optimize the detection of ¹³C3-labeled intermediates in lipidomics workflows?

  • Methodological Answer : Employ ion mobility spectrometry (IMS) coupled with high-resolution MS to separate isobaric species (e.g., acylcarnitines vs. acyl-CoAs). Use stable isotope dilution assays (SIDAs) with deuterated internal standards (e.g., Palmitoyl-L-carnitine-d3) to correct for ion suppression and matrix effects .

Q. How should researchers design dose-response studies to avoid off-target effects of Palmitoyl-L-carnitine-¹³C₃ Hydrochloride in cellular models?

  • Methodological Answer : Perform cytotoxicity assays (e.g., MTT or LDH release) across a concentration range (1–100 µM). Use transcriptomics (RNA-seq) to identify stress-response pathways (e.g., ER stress markers). Compare with unlabeled compound to distinguish isotopic effects from pharmacological effects .

Q. What computational tools integrate ¹³C3-tracing data with metabolic network models?

  • Methodological Answer : Use platforms like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX to model flux distributions. Input experimental data (e.g., ¹³C-enrichment in TCA cycle intermediates) and constrain models with physiological parameters (e.g., ATP yield per β-oxidation cycle) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.